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A-485 Selectivity Profile & Off-Target Effects

The selectivity of A-485 was rigorously validated through multiple assay types. The table below summarizes

the key quantitative data from these profiling experiments [1].

Assay Type Targets Tested Key Findings on A-485
Reported Data (IC₅₀,
KD, or % Inhibition)

enzymatic Assay Other HATs (PCAF,

HAT1, MYST3,
MYST4, TIP60,

GCN5L2)

No significant inhibition at 10

µM

>10 µM (IC₅₀)

Binding Assay BET Bromodomain

Proteins (e.g., BRD4)

No significant binding at 10

µM

Selective [1]

Broad
Pharmacological
Panel

>150 non-epigenetic

targets (e.g., kinases,
GPCRs, transporters)

Substantial binding only to

dopamine and serotonin
transporters at 10 µM;

modest inhibition of Plk3 (IC₅₀

= 2.7 µM).

>90% binding to

transporters; 2.7 µM
(IC₅₀ for Plk3)
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Assay Type Targets Tested Key Findings on A-485
Reported Data (IC₅₀,
KD, or % Inhibition)

Cellular Target
Engagement

H3K27ac, H3K18ac,

H3K9ac

Potent reduction of

p300/CBP-specific histone
acetylation (H3K27ac,

H3K18ac); no effect on
H3K9ac.

H3K27ac EC₅₀ = 73

nM (in PC-3 cells);
H3K9ac EC₅₀ >

10,000 nM

The molecular basis for this high selectivity stems from A-485's specific binding mode within the unique L1

loop of the p300/CBP HAT domain, a structural feature absent in other HAT families. Superposition studies

confirmed that A-485 would sterically clash with the backbone of other HATs like PCAF [1].

Experimental Protocols for Selectivity Validation

Here are the detailed methodologies for key experiments cited in the selectivity profile.

Biochemical HAT Activity Assay (TR-FRET)

This assay directly measures the inhibition of p300/CBP catalytic activity [1].

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring
acetylation of a biotinylated histone H4 peptide.

Workflow:
Incubation: The p300-BHC or CBP-BHC domain is incubated with the biotinylated H4 peptide,

acetyl-CoA, and the compound (e.g., A-485) in a buffer.
Detection: The reaction is stopped, and a mixture of streptavidin-conjugated donor beads and

an antibody specific to the acetylated peptide conjugated to acceptor beads is added.
TR-FRET Reading: If acetylation occurs, the beads are brought into proximity, and excitation of

the donor bead leads to a light emission from the acceptor bead, which is quantified.
Analysis: The IC₅₀ value is determined by measuring the TR-FRET signal across a range of

compound concentrations.

Cellular Target Engagement (High-Content Microscopy)
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This protocol confirms that A-485 engages its target and exhibits selectivity in a cellular context [1].

Cell Line: Prostate adenocarcinoma PC-3 cells.
Procedure:

Treatment: Seed cells in a multi-well plate and treat with A-485 (or an inactive analog like A-
486 as a control) for 3 hours. A range of concentrations (e.g., 1 nM to 10 µM) is used to

determine the EC₅₀.
Fixation and Permeabilization: After treatment, fix cells with paraformaldehyde and

permeabilize with a detergent like Triton X-100.
Immunostaining: Incubate cells with primary antibodies specifically recognizing H3K27ac
(target engagement) and H3K9ac (selectivity control), followed by fluorescently-labeled
secondary antibodies. A nuclear stain (e.g., DAPI) is also used.

Image Acquisition and Analysis: Use a high-content imaging system to acquire fluorescent
images for each channel in multiple fields per well.

Quantification: Measure the mean fluorescence intensity (MFI) of H3K27ac and H3K9ac in
individual nuclei. The EC₅₀ is calculated from the dose-response curve of normalized H3K27ac

signal.

In Vivo Efficacy and Target Validation (Acute Liver Injury Model)

This model demonstrates the compound's pharmacological efficacy and confirms on-target activity in a

complex biological system [2].

Animal Model: Female C57BL/6J mice (10-12 weeks old).
ALI Induction: Acute liver injury (ALI) is induced by intraperitoneal co-injection of LPS (2 mg/kg) and

D-galactosamine (GalN) (250 mg/kg).
Dosing: A-485 (100 mg/kg) or vehicle is administered intraperitoneally simultaneously with the

LPS/GalN challenge.
Endpoint Analysis (at 4-6 hours post-treatment):

Pathology: Plasma is collected for measurement of aminotransferase levels (ALT/AST). Liver
tissues are harvested for H&E staining to assess histopathological damage.

Target Modulation: Liver tissues or isolated macrophages are analyzed via Western Blot or
ChIP-Seq to confirm reduction of H3K27ac and H3K18ac at promoter regions of key

inflammatory genes.

Experimental Strategy Diagram
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The following diagram illustrates the logical workflow for the comprehensive selectivity validation of A-

485, as described in the protocols.

A-485 Selectivity Validation

Biochemical Profiling Cellular Profiling Structural Analysis In Vivo Validation

HAT Family Enzymatic Assay Broad Pharmacological Panel

Conclusion: A-485 is a potent
and selective p300/CBP inhibitor

High-Content Microscopy
(H3K27ac vs. H3K9ac) X-ray Co-crystallization Acute Liver Injury Model ChIP-Seq Analysis

(H3K27ac/H3K18ac)

Click to download full resolution via product page

Frequently Asked Questions (FAQs)

Q1: Does A-485 have any known concerning off-target activities? While A-485 is highly selective for

p300/CBP over other epigenetic targets, broad pharmacological profiling identified >90% binding to

dopamine and serotonin transporters at a high concentration (10 µM). However, as A-485 does not

achieve significant brain exposure in vivo, modulation of these targets is unlikely under typical dosing

conditions. A modest off-target inhibition of Plk3 (IC₅₀ = 2.7 µM) was also observed [1].

Q2: What is the most critical control experiment for validating on-target cellular activity of A-485?

The most robust control is to use an inactive analog, such as A-486, which has a ~1000-fold weaker binding

affinity for p300. In cellular assays, A-486 should not reduce H3K27ac or H3K18ac levels, confirming that

the observed effects are due to specific p300/CBP inhibition and not compound-related toxicity or non-

specific effects [1].
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Q3: My experiment requires inhibiting p300/CBP in the brain. Is A-485 suitable? No. Studies indicate

that A-485 does not achieve significant brain exposure in vivo. Therefore, it is not a suitable tool

compound for investigating p300/CBP function in the central nervous system [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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